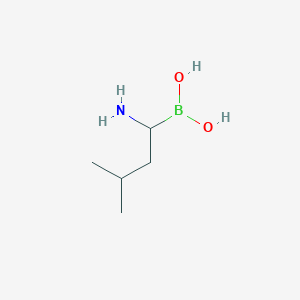
2-(4-Amino-2-nitrophenyl)acetic acid
Descripción general
Descripción
“2-(4-Amino-2-nitrophenyl)acetic acid” is an organic compound that belongs to the class of organic compounds known as nitrobenzenes . It carries a nitro substituent at position 4 . The molecular formula of this compound is C8H8N2O4 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a carbon bearing a nitro group . The average molecular mass is 196.160 Da .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) are used to degrade persistent organic pollutants in water, indicating a potential application area for "2-(4-Amino-2-nitrophenyl)acetic acid" in environmental chemistry and pollution control. AOPs can lead to the generation of various by-products, and understanding their kinetics, mechanisms, and biotoxicity is crucial for environmental safety and efficacy in pollutant degradation (Qutob et al., 2022).
Stability and Degradation Studies
Investigations into the stability and degradation pathways of compounds can be relevant to "this compound", especially in the context of environmental and pharmacological studies. For instance, studies on the stability of nitisinone under various conditions revealed insights into degradation products, contributing to a better understanding of its behavior in different environments (Barchańska et al., 2019).
Scientometric Reviews in Toxicology
Scientometric analyses provide overviews of research trends and gaps in specific fields, such as the toxicity of herbicides. Such reviews can guide future research efforts and are applicable for compounds like "this compound", which may have environmental and toxicological impacts (Zuanazzi et al., 2020).
Application in Synthesis and Medicinal Chemistry
The research on the synthesis of complex molecules from simpler precursors, including the study of spin-labeled conjugates of natural compounds, demonstrates the chemical versatility and potential pharmacological applications of various compounds. These methodologies could be applied to the synthesis and functionalization of "this compound" for creating pharmacological agents (Grigor’ev et al., 2014).
Environmental Impact Studies
Research on the environmental presence and impact of nitro musk fragrances and their metabolites provides a framework for studying the environmental behavior of similar compounds, including "this compound". Understanding the biodegradation pathways and accumulation in the ecosystem can inform environmental risk assessments and pollution control strategies (Rimkus et al., 1999).
Mecanismo De Acción
Target of Action
2-(4-Amino-2-nitrophenyl)acetic acid, also known as ANPAA, is a derivative of phenylacetic acid . It contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group It is known that nitrobenzenes, the class of organic compounds to which anpaa belongs, can interact with various biological targets .
Mode of Action
It is an important reagent for many organic reactions, especially for the formation of heterocycles . In organic synthesis, it can be used as a protecting group for primary alcohols . The alcohol is esterified with ANPAA, proceeding through the acid chloride or acid anhydride . The protecting group is selectively removed using zinc and ammonium chloride .
Biochemical Pathways
ANPAA is a precursor for many heterocycles . Complete reduction of ANPAA yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids . Both of these processes are useful in the synthesis of many biologically active molecules .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
It is known that anpaa is a precursor of quindoline . Quindoline derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .
Action Environment
The action of ANPAA can be influenced by environmental factors. For instance, its solubility in water is 0.1417% at 20°C , which could affect its bioavailability and efficacy. It is soluble in hot water, ethanol, chloroform, ether, and benzene, and slightly soluble in water . This suggests that the compound’s action could be influenced by the solvent environment. Additionally, safety precautions should be taken when handling ANPAA, as it is an irritant and can cause harm if it comes into contact with the skin or eyes .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that the compound can be used in organic synthesis, especially for the formation of heterocycles This suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known to be an important reagent for many organic reactions , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
2-(4-amino-2-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGCICBDSCTWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid](/img/structure/B3319713.png)







![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3319770.png)
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2-ethyl-](/img/structure/B3319774.png)
